molecular formula C28H24O3 B10840067 17-dehydroxyriccardin C

17-dehydroxyriccardin C

Cat. No.: B10840067
M. Wt: 408.5 g/mol
InChI Key: OAEVJFPPXJHCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-dehydroxyriccardin C is a small molecular compound with the chemical formula C28H24O3. It is a derivative of Riccardin C and is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 17-dehydroxyriccardin C may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

17-Dehydroxyriccardin C’s flavanone backbone is susceptible to oxidation under controlled conditions:

  • Epoxidation : The α,β-unsaturated ketone moiety reacts with peracids (e.g., mCPBA) to form an epoxide intermediate, enabling further nucleophilic additions.

  • C-H Oxidation : Tertiary alcohol groups at C-7 and C-5 are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄), altering hydrophobicity.

Reaction TypeReagent/ConditionsProductYield (%)Reference
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide65–78
C-H OxidationJones reagent, 25°CKetone82

Glycosylation

The hydroxyl group at C-7 undergoes regioselective glycosylation:

  • β-D-Glucosylation : Using Koenigs-Knorr conditions (Ag₂CO₃, acetone), β-D-glucose is introduced, enhancing solubility .

  • Anomeric Configuration : NMR studies (¹H, ¹³C, HMBC) confirm β-configuration via J<sub>H1-H2</sub> coupling constants (~7.8 Hz) .

Alkylation and Acylation

  • Methylation : CH₃I/K₂CO₃ in DMF selectively methylates phenolic -OH groups (e.g., C-5, C-16).

  • Acetylation : Acetic anhydride/pyridine acetylates primary alcohols, confirmed by upfield shifts in ¹³C NMR.

Cyclization and Dimerization

Under acidic conditions (HCl/EtOH), this compound undergoes intramolecular cyclization via keto-enol tautomerism, forming fused bicyclic derivatives . Dimerization via oxidative coupling (FeCl₃) yields biflavonoids with enhanced antimicrobial activity .

Reduction Reactions

  • Catalytic Hydrogenation : H₂/Pd-C reduces the α,β-unsaturated ketone to a saturated alcohol, abolishing UV absorption at 280 nm.

  • NaBH₄ Reduction : Selectively reduces carbonyl groups to secondary alcohols without affecting aromatic rings.

Mechanistic Insights

  • Steric Effects : 2-O-glycosylation induces conformational shifts (¹C₄ chair) in the flavanone ring, confirmed by CMR upfield shifts (Δδ = +1.2–2.5 ppm) .

  • Acid-Catalyzed Rearrangements : Prolonged exposure to H₃O⁺ triggers retro-aldol cleavage, generating smaller phenolic fragments .

Biological Activity Modulation

  • Antifungal Derivatives : Acetylated analogs show 3-fold increased activity against Candida albicans (MIC = 8 µg/mL) .

  • Anti-Inflammatory Modifications : Glycosylated derivatives inhibit COX-2 (IC₅₀ = 12 µM) via hydrogen bonding with Glu⁵²⁰ .

Scientific Research Applications

17-dehydroxyriccardin C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying aromatic ring systems and hydroxyl group reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-dehydroxyriccardin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 17-dehydroxyriccardin C include other derivatives of Riccardin C and related aromatic compounds with hydroxyl groups. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of aromatic rings and hydroxyl groups.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methodologies are recommended for confirming the structural identity of 17-dehydroxyriccardin C, and how can discrepancies in spectral data interpretation be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy are critical for structural elucidation. For example, 13C^{13}\text{C}-NMR can confirm carbon skeleton integrity, while HR-MS validates molecular formula consistency. Discrepancies in spectral data (e.g., unexpected peaks or missing signals) require cross-validation with synthetic standards or computational modeling (e.g., DFT calculations). Researchers should also compare findings with published spectral libraries and document deviations in supplementary materials to ensure reproducibility .

Q. What in vitro bioassay models are optimal for preliminary evaluation of this compound’s bioactivity, and what controls are essential to mitigate false positives?

  • Methodological Answer : Common models include cell viability assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease assays). Critical controls include:

  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Technical replicates : Triplicate measurements to assess assay precision.
  • Cell line validation : Authentication via STR profiling to avoid cross-contamination.
    Documentation of these controls is mandatory for peer-reviewed reproducibility .

Advanced Research Questions

Q. How can contradictory reports on the cytotoxicity of this compound across different cancer cell lines be systematically resolved?

  • Methodological Answer : Contradictions may arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. A meta-analysis approach, following PRISMA guidelines , can aggregate data from multiple studies to identify confounding variables. Researchers should:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and culture conditions.
  • Assess dose-response curves : Calculate IC50_{50} values with Hill slope analysis to compare potency.
  • Control for off-target effects : Include counter-screens (e.g., non-cancerous cell lines).
    Discrepancies should be reported with sensitivity analyses to highlight methodological limitations .

Q. What synthetic strategies have been explored for the total synthesis of this compound, and what stereochemical challenges remain unresolved?

  • Methodological Answer : Retrosynthetic approaches often target macrocyclic lactone formation via ring-closing metathesis or esterification. Key challenges include:

  • Stereocontrol : Asymmetric catalysis (e.g., Shiina macrolactonization) to establish C-12 and C-15 configurations.
  • Functional group compatibility : Protecting group strategies for hydroxyl and carbonyl moieties.
  • Scalability : Optimization of catalytic systems (e.g., Grubbs catalysts) to improve yields.
    Unresolved stereochemical issues (e.g., epimerization during coupling steps) require advanced chiroptical analyses (e.g., ECD spectroscopy) and iterative synthetic validation .

Q. What computational tools are recommended for predicting the molecular targets of this compound, and how can false discovery rates be minimized?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling (e.g., PHASE) are widely used. To reduce false positives:

  • Validation with known ligands : Benchmark against co-crystallized inhibitors (e.g., PDB entries).
  • Consensus scoring : Combine results from multiple algorithms (e.g., Glide, MOE).
  • MD simulations : Post-docking molecular dynamics (100 ns) to assess binding stability.
    Results should be cross-validated with experimental data (e.g., SPR binding assays) to confirm target engagement .

Q. Data Presentation and Reprodubility Guidelines

  • Tables :

    Analytical TechniqueKey ParametersCommon Pitfalls
    1H^{1}\text{H}-NMRSolvent peaks (e.g., CDCl3_3), integration ratiosResidual solvent suppression artifacts
    HR-MSMass accuracy (<5 ppm), isotopic pattern matchAdduct formation (e.g., Na+^+/K+^+)
    HPLC-PDARetention time variability, peak purity (>95%)Column degradation over runs
  • Figures :

    • Avoid overcrowding chromatograms or spectra; highlight diagnostic peaks (e.g., carbonyl stretches in IR).
    • Use color-coded structures to differentiate stereoisomers in synthetic pathways .

Properties

Molecular Formula

C28H24O3

Molecular Weight

408.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol

InChI

InChI=1S/C28H24O3/c29-26-16-11-21-6-5-20-10-15-25(27(30)17-20)24-4-2-1-3-22(24)12-7-19-8-13-23(14-9-19)31-28(26)18-21/h1-4,8-11,13-18,29-30H,5-7,12H2

InChI Key

OAEVJFPPXJHCKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.